2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
Beschreibung
This compound features a quinazolin-4(3H)-one core substituted with a 2-methoxybenzyl group at position 3 and a 1,2,4-oxadiazole ring linked via a methylthio bridge at position 2.
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-21-9-5-2-6-17(21)14-30-24(31)19-7-3-4-8-20(19)27-25(30)34-15-22-28-23(29-33-22)16-10-12-18(26)13-11-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCQGXYURWHDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a novel hybrid molecule that integrates the pharmacophores of quinazoline and oxadiazole. This structural combination has been explored for its potential biological activities, particularly in the field of anticancer and antimicrobial research. The following sections detail the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
- Molecular Formula: C20H19FN4O2S
- Molecular Weight: 394.45 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the oxadiazole ring via cyclization.
- Introduction of the quinazoline moiety through condensation reactions.
- Final modifications to achieve the desired thiomethyl and methoxybenzyl substitutions.
Anticancer Activity
Recent studies have shown that compounds containing both quinazoline and oxadiazole moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.16 | Inhibition of EGFR and BRAF V600E |
| MCF7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 26 | Cell cycle arrest and apoptosis induction |
The compound demonstrated a GI50 value comparable to Doxorubicin, indicating potent antiproliferative effects. Mechanistic studies revealed that it enhances the levels of active caspases (caspase-3, -8, -9), indicating a strong apoptotic effect.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 1–2 µg/mL | Antibacterial |
| Escherichia coli | 0.25–1 µg/mL | Effective against Gram-negative bacteria |
The presence of the oxadiazole ring has been linked to broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies
- Anticancer Study : A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of various quinazoline/oxadiazole hybrids. Among them, derivatives similar to our target compound exhibited significant inhibition against cancer cell lines with IC50 values indicating strong potential as anticancer agents .
- Antimicrobial Research : Research conducted on oxadiazole derivatives showed promising results against resistant bacterial strains, emphasizing the potential applicability of compounds containing this scaffold in overcoming antibiotic resistance .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Quinazolinone vs. Triazole Derivatives
The target compound’s quinazolinone core distinguishes it from triazole-based analogs (e.g., 1,2,4-triazole-3-thiones in –2, 5–7). Quinazolinones are associated with kinase inhibition and antimicrobial activity, whereas triazole derivatives often exhibit antifungal and antibiotic properties due to their sulfur-containing thione groups (e.g., compound CP 55 in showed enhanced inhibition via benzylidene substitution) .
Oxadiazole vs. Pyrazolo-Pyrimidine Hybrids
The 1,2,4-oxadiazole ring in the target compound contrasts with pyrazolo[3,4-d]pyrimidin-chromenone hybrids (). Oxadiazoles are electron-deficient, improving membrane permeability, while pyrazolo-pyrimidines often target nucleotide-binding domains (e.g., kinase inhibitors in ) .
Substituent Effects on Bioactivity and Physicochemical Properties
Table 1: Substituent Comparison
Q & A
Q. Critical Parameters :
- Temperature control (±2°C) to avoid side reactions.
- Use of anhydrous solvents (DMF, THF) to prevent hydrolysis.
Basic: How to characterize the molecular structure using spectroscopic methods?
Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- ¹H NMR identifies protons on the quinazolinone core (δ 7.5–8.2 ppm), fluorophenyl (δ 7.1–7.4 ppm), and methoxybenzyl groups (δ 3.8 ppm for OCH₃) .
- ¹³C NMR confirms carbonyl (C=O) at ~165 ppm and oxadiazole carbons (δ 155–160 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 490.1234) .
- X-ray Crystallography : Resolves 3D conformation, highlighting π-π stacking between aromatic rings and hydrogen bonding .
Advanced: How to design experiments to establish structure-activity relationships (SAR)?
Answer:
Step 1: Derivative Synthesis
- Modify substituents on the fluorophenyl (e.g., Cl, NO₂) and methoxybenzyl (e.g., ethoxy, alkyl chains) groups .
- Use parallel synthesis to generate a library of 20–50 analogs.
Q. Step 2: Biological Screening
- Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or ELISA .
- Measure IC₅₀ values and compare with parent compound.
Q. Step 3: Computational Modeling
- Perform molecular docking (AutoDock Vina) to predict binding modes. Correlate docking scores with experimental IC₅₀ .
Key Insight : Fluorine at the para-position on the phenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation .
Advanced: What strategies resolve contradictions in biological activity data?
Answer:
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
- Reproducibility Checks :
- Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer).
- Use reference inhibitors (e.g., staurosporine) as internal controls .
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical weighting to account for sample size and assay variability .
- Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation .
Outcome : Contradictions often arise from assay-specific factors (e.g., enzyme source, incubation time) rather than compound instability.
Advanced: How to optimize reaction conditions to improve yield and purity?
Answer:
Experimental Design :
- DoE (Design of Experiments) : Vary temperature (50–90°C), solvent (DMF vs. DMSO), and catalyst (e.g., Pd/C, 0–5 mol%) in a factorial design .
- Response Variables : Yield (HPLC purity ≥95%), reaction time.
Q. Results :
- Optimal Conditions : 70°C, DMF, 2 mol% Pd/C → 82% yield in 4 hours .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea) to remove unreacted intermediates .
Advanced: What in silico methods predict biological targets?
Answer:
Workflow :
Pharmacophore Modeling (Schrödinger Phase): Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) .
Target Fishing (SwissTargetPrediction): Upload compound SMILES to predict targets (e.g., kinases, GPCRs) with probability scores .
Molecular Dynamics (MD) : Simulate binding to top targets (e.g., EGFR kinase) over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .
Validation : Compare predictions with experimental kinome-wide profiling data .
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